5-Chloroquinazoline
Overview
Description
5-Chloroquinazoline: is an organic compound belonging to the quinazoline family, characterized by a chlorine atom substitution at the fifth position of the quinazoline ring. Quinazolines are heterocyclic aromatic compounds consisting of a benzene ring fused to a pyrimidine ring. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry.
Mechanism of Action
Target of Action
5-Chloroquinazoline, a derivative of quinazoline, is known to have antitumor properties . The primary targets of this compound are cancer cells, specifically those found in bladder cancer . It has been observed that quinazoline derivatives, such as this compound, have antiproliferative action against various cell lines, including Caco-2, C3A, MCF-7, and HeLa cells .
Mode of Action
The mode of action of this compound involves its interaction with specific molecular pathways within the target cells . It is suggested that this compound acts by binding to the active site of certain enzymes, thereby disrupting their catalytic activity . This disruption leads to the inhibition of specific cellular processes, which is crucial for its antitumor activity .
Biochemical Pathways
This compound affects the downstream signaling pathways of receptor tyrosine kinases (RTKs), which are closely related to the occurrence of tumors . These pathways can induce several oncogenic effects, including enhancing cell proliferation, aberrant differentiation, malignant transformation, and migration in solid tumor cells . By inhibiting the activity of the receptors, this compound can block these downstream signaling pathways of growth factors, effectively inhibiting the growth of tumors .
Pharmacokinetics
For instance, chloroquine, a related compound, is known to have a large volume of distribution (200 to 800 L/kg) and a terminal elimination half-life of 1 to 2 months . It is also known that chloroquine is 60% bound to plasma proteins and is equally cleared by the kidney and liver
Result of Action
The primary result of this compound’s action is its antiproliferative effect on cancer cells . By disrupting the catalytic activity of certain enzymes within these cells, this compound inhibits specific cellular processes, leading to a decrease in tumor growth .
Biochemical Analysis
Biochemical Properties
5-Chloroquinazoline, like other quinazoline derivatives, is believed to interact with various enzymes, proteins, and other biomoleculesQuinazoline derivatives have been shown to inhibit certain enzymes, disrupt catalytic activity , and exhibit a broad spectrum of biological activities .
Cellular Effects
The cellular effects of this compound are not well-studied. Quinazoline derivatives have been shown to affect various types of cells and cellular processes. For example, they have demonstrated anticancer properties by inhibiting cell proliferation . They also influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Quinazoline derivatives have been shown to exert their effects at the molecular level through various mechanisms, such as binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
A study on 4-chloroquinazolines showed that microwave-mediated N-arylation in THF/H2O rapidly and efficiently afforded a library of novel 6-halo-2-phenyl-substituted 4-anilinoquinazolines .
Dosage Effects in Animal Models
There is currently no available information on the dosage effects of this compound in animal models. Animal models play a crucial role in advancing biomedical research, especially in the field of gene therapy .
Metabolic Pathways
Short-chain fatty acids (SCFAs) are crucial for human health and are produced mainly by the gut microbiota via dietary fiber fermentation .
Transport and Distribution
The distribution of pharmaceutical products is an important activity in the integrated supply-chain management of these products .
Subcellular Localization
Rnas can aggregate in distinct patterns within various cellular compartments, such as protrusions, RNA foci, cell membrane, nuclear envelope, and polarization .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Copper-Catalyzed Tandem Reaction: One efficient method for synthesizing quinazoline derivatives involves a copper-catalyzed one-pot tandem reaction.
Negishi Cross-Coupling Reaction: Another method involves the Negishi cross-coupling reaction of aryl or vinyl halides/triflates with organozinc reagents in the presence of palladium or nickel catalysts and a phosphine ligand.
Industrial Production Methods: Industrial production of 5-Chloroquinazoline typically involves large-scale synthesis using optimized versions of the above methods, ensuring high yield and purity. The choice of method depends on factors such as cost, availability of reagents, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions:
Nucleophilic Aromatic Substitution: 5-Chloroquinazoline undergoes nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by nucleophiles such as aniline and hydrazine.
Cross-Coupling Reactions: It participates in various metal-catalyzed cross-coupling reactions, including Kumada, Stille, Negishi, Sonogashira, Suzuki-Miyaura, and Heck reactions.
Common Reagents and Conditions:
Nucleophilic Aromatic Substitution: Common reagents include aniline and hydrazine, with reactions typically carried out in polar solvents.
Cross-Coupling Reactions: Reagents include organozinc compounds, palladium or nickel catalysts, and phosphine ligands.
Major Products:
Substitution Reactions: Products include substituted quinazolines with various functional groups replacing the chlorine atom.
Cross-Coupling Reactions: Products include polysubstituted quinazolines with diverse functional groups.
Scientific Research Applications
Chemistry: 5-Chloroquinazoline is used as a building block in the synthesis of various heterocyclic compounds. Its derivatives are valuable intermediates in organic synthesis and medicinal chemistry .
Biology and Medicine: Quinazoline derivatives, including this compound, exhibit a wide range of biological activities. They are studied for their potential as anticancer, antimicrobial, and anti-inflammatory agents .
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals, agrochemicals, and functional materials. Its derivatives are explored for their applications in material sciences and drug discovery .
Comparison with Similar Compounds
4-Chloroquinazoline: Similar in structure but with the chlorine atom at the fourth position.
2-Aryl-4-chloroquinazoline: These derivatives show antiproliferative action against various cancer cell lines.
Uniqueness: 5-Chloroquinazoline is unique due to its specific substitution pattern, which influences its reactivity and biological activity. Its distinct position of the chlorine atom allows for unique interactions with molecular targets, making it a valuable compound in medicinal chemistry and drug development .
Properties
IUPAC Name |
5-chloroquinazoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2/c9-7-2-1-3-8-6(7)4-10-5-11-8/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUYNQWWHXMVWEE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=NC=C2C(=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20617816 | |
Record name | 5-Chloroquinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20617816 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7556-90-3 | |
Record name | 5-Chloroquinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20617816 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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